molecular formula C24H15Cl3O5 B12206502 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12206502
M. Wt: 489.7 g/mol
InChI Key: DNSFVHYYRCKRFL-UYOCIXKTSA-N
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Description

The compound “(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one” is a synthetic organic molecule that features a complex structure with multiple aromatic rings and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include chlorinated benzene derivatives and benzofuran intermediates. Key steps in the synthesis could involve:

    Formation of the Benzodioxin Ring: This might be achieved through a cyclization reaction involving a chlorinated phenol and a suitable diol.

    Aldol Condensation: The formation of the methylene bridge between the benzodioxin and benzofuran rings could be accomplished via an aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylene bridge or the benzofuran ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzofuran ring.

    Substitution: Halogen substituents on the aromatic rings may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium methoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound could serve as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It might be used as a ligand in catalytic reactions.

Biology

Medicine

    Antimicrobial Agents: The compound might exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

    Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.

Industry

    Materials Science: Applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one: Lacks the dichlorobenzyl group.

    (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one: Similar structure but with different substituents.

Uniqueness

The unique combination of the benzodioxin and benzofuran rings, along with the specific halogen substituents, gives this compound distinct chemical and physical properties

Properties

Molecular Formula

C24H15Cl3O5

Molecular Weight

489.7 g/mol

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H15Cl3O5/c25-16-6-14(24-15(7-16)11-29-12-31-24)8-22-23(28)18-3-2-17(9-21(18)32-22)30-10-13-1-4-19(26)20(27)5-13/h1-9H,10-12H2/b22-8-

InChI Key

DNSFVHYYRCKRFL-UYOCIXKTSA-N

Isomeric SMILES

C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl)OCO1

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl)OCO1

Origin of Product

United States

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